This compound is classified as an imidazole derivative due to its imidazo[2,1-b][1,3,4]thiadiazole core structure. Imidazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The dihydrochloride salt form enhances its solubility and stability in aqueous solutions, making it suitable for various applications in research and pharmaceuticals.
The synthesis of (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride typically involves multi-step organic reactions. One common method includes:
Key parameters during synthesis may include temperature control, reaction time, and solvent choice to optimize yield and purity.
The molecular structure of (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure by identifying characteristic functional groups and confirming atom connectivity.
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride can participate in several chemical reactions:
Understanding these reactions is crucial for exploring its potential applications in catalysis and drug design.
The mechanism of action for (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride is not fully elucidated but is believed to involve:
Further studies using techniques like molecular docking and kinetic assays are necessary to clarify its mechanism of action.
The physical and chemical properties of (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride include:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride has potential applications in several fields:
The imidazo[2,1-b][1,3,4]thiadiazole scaffold is recognized as a privileged heterocycle in modern drug discovery due to its intrinsic capacity for diverse target interactions underpinned by its unique electronic and structural properties. This fused bicyclic system combines the π-electron-deficient 1,3,4-thiadiazole ring, a pyrimidine bioisostere capable of disrupting DNA replication and enzyme function, with the π-electron-rich imidazole, facilitating π-stacking interactions and hydrogen bonding [9]. The sulfur atom introduces low-lying C-S σ* orbitals, creating regions of low electron density (σ-holes) that enhance target binding via sulfur-mediated non-covalent interactions [9]. This scaffold demonstrates exceptional versatility, exhibiting confirmed pharmacological activities spanning:
Table 1: Representative Bioactive Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Compound Structure | Biological Activity (IC₅₀/EC₅₀) | Primary Target/Mechanism | Source |
---|---|---|---|
5-Carbaldehyde Derivative | 0.75-0.90 µM (L1210, CEM, HeLa) | DNA Alkylation? | [1] |
Oxindole-Linked Derivative (7) | 1.1-1.6 µM (Multiple Cell Lines); 0.15 µM (Tubulin) | Tubulin Polymerization Inhibitor | [6] |
3-(1H-Indol-3-yl) Derivatives | GI₅₀ 1.02-9.21 µM (NCI-60 Panel) | Multi-Target (Incl. Gemcitabine-Resistant Panc.) | [1] |
Diarylimidazothiadiazole (4q) | 2.89 µM (SHP2); 7.90 µM (MV4–11 cells) | SHP2 Allosteric Inhibitor + Fluorescence Imaging | [4] |
2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenyl Derivative | Selective Leukemia Activity (NCI 5-Dose) | Putative HIF Prolyl Hydroxylase (PHD2) Inhibitor | [10] |
The therapeutic exploration of imidazo[2,1-b][1,3,4]thiadiazoles originated in the 1950s, gaining significant momentum with the development of the anthelmintic drug Levamisole. Subsequent structural optimization of Levamisole analogues revealed potent immunomodulatory and antitumor properties, validating the scaffold's clinical potential [7] [10]. Recent decades have witnessed intensified research, particularly in oncology, driven by the scaffold's ability to overcome drug resistance – a critical challenge in diseases like pancreatic ductal adenocarcinoma (PDAC). Hybrid molecules incorporating this core, such as the 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indoles, demonstrate efficacy against gemcitabine-resistant pancreatic cancer cells (SUIT-2, Capan-1, Panc-1), showcasing GI₅₀ values in the low micromolar range (1.02-9.21 µM) [1]. The scaffold's relevance is further amplified by its presence in compounds targeting diverse oncogenic pathways:
Functionalization at the C-6 position of the imidazo[2,1-b][1,3,4]thiadiazole core represents a strategic approach to optimize target engagement, physicochemical properties, and biological activity. The C-6 carbon is electronically distinct within the fused ring system, offering a synthetic handle for introducing diverse substituents without disrupting the essential pharmacophore features residing in the core and C-2 position. The introduction of an ethylamine side chain, as in (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride (CAS: 47000777 [2]), is motivated by several key rationales:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: